2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 697750-68-8
VCID: VC20318250
InChI: InChI=1S/C13H16N2/c1-3-10-9-11(4-2)15-13(10)12-7-5-6-8-14-12/h5-9,15H,3-4H2,1-2H3
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine

CAS No.: 697750-68-8

Cat. No.: VC20318250

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine - 697750-68-8

Specification

CAS No. 697750-68-8
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 2-(3,5-diethyl-1H-pyrrol-2-yl)pyridine
Standard InChI InChI=1S/C13H16N2/c1-3-10-9-11(4-2)15-13(10)12-7-5-6-8-14-12/h5-9,15H,3-4H2,1-2H3
Standard InChI Key LJOMJNKFFKWTRC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(N1)C2=CC=CC=N2)CC

Introduction

Chemical Identity and Structural Features

2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine belongs to the class of pyrrole-pyridine hybrids, characterized by a pyrrole ring substituted with ethyl groups at the 3- and 5-positions and fused to a pyridine moiety. Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol. The compound’s structure enables π-π stacking interactions and hydrogen bonding, which influence its reactivity and binding properties in biological systems .

Key Structural Properties

  • Pyrrole Ring: The diethyl substituents at the 3- and 5-positions enhance steric bulk and electron-donating effects, modulating electronic distribution across the conjugated system.

  • Pyridine Ring: The nitrogen atom in the pyridine ring contributes to basicity and facilitates coordination with metal ions or biological targets .

  • Tautomerism: The 1H-pyrrole component allows for tautomeric shifts, which may affect its interaction with enzymes or receptors .

A comparative analysis of structurally related compounds is provided in Table 1.

Table 1: Structural Comparison of Pyrrole-Pyridine Derivatives

Compound NameSubstituentsUnique Features
2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine3,5-diethyl (pyrrole)Enhanced lipophilicity and steric bulk
2,6-Bis(pyrrol-2-yl)pyridineUnsubstituted pyrroleSymmetric structure, planar conformation
N-butyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamideThienopyridine coreIncreased aromaticity and solubility

Synthesis and Reaction Chemistry

Academic Synthesis Routes

The synthesis of pyrrole-pyridine hybrids typically involves cyclocondensation or cross-coupling reactions. For 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine, a plausible route involves:

  • Diacetylpyridine Oxime Formation: Reacting 2,6-diacetylpyridine with hydroxylamine to form the corresponding oxime.

  • Acetylene Insertion: Treating the oxime with acetylene in a LiOH/DMSO system at 80–140°C under 25–30 atm pressure, leading to pyrrole ring formation .

  • Ethylation: Introducing ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation, though specific conditions for this step require further experimental validation.

This method mirrors the synthesis of 2,6-bis(pyrrol-2-yl)pyridine derivatives, where acetylene acts as a one-carbon synthon .

Industrial Considerations

Structural and Conformational Analysis

X-ray Crystallography and Quantum Chemical Studies

X-ray studies of analogous compounds, such as 2,6-bis(pyrrol-2-yl)pyridine, reveal a cis-cis conformation as the most stable arrangement due to minimized steric hindrance . Quantum chemical calculations at the B3LYP/6-311G* level predict:

  • Cis-Cis Conformation: Energy minimized by 7.8 kcal/mol compared to trans-trans forms.

  • Activation Barriers: 8.3 kcal/mol for cis-cis to cis-trans interconversion, indicating restricted pyrrole ring rotation .

For 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine, the ethyl groups likely exacerbate steric constraints, further stabilizing the cis-cis form.

Biological Activities and Mechanisms

Immunomodulatory Effects

Pyrrole-pyridine compounds modulate inflammatory biomarkers (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs), suggesting immunotherapeutic applications .

Applications in Material Science

The compound’s extended π-system and thermal stability make it a candidate for:

  • Organic Semiconductors: Charge transport layers in optoelectronic devices.

  • Metal-Organic Frameworks (MOFs): Ligands for constructing porous materials with gas storage capabilities.

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